[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.: 1353946-79-8
Cat. No.: VC8232452
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353946-79-8 |
|---|---|
| Molecular Formula | C17H25N3O3 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-19(17(22)23-13-14-7-3-2-4-8-14)12-15-9-5-6-10-20(15)16(21)11-18/h2-4,7-8,15H,5-6,9-13,18H2,1H3 |
| Standard InChI Key | QJTAFXJTNAEROX-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic compound belonging to the carbamate class. Carbamates are derivatives of carbamic acid, characterized by a carbonyl group attached to an amine. This specific compound features a piperidine ring, an amino-acetyl group, and a benzyl ester, making it structurally significant in medicinal chemistry.
Synthesis Methods
The synthesis of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester typically involves several steps:
-
Acetylation of Piperidine Derivative: The first step often involves the reaction of a piperidine derivative with acetic anhydride or similar acetylating agents to introduce the amino-acetyl group.
-
Formation of Carbamate: The acetylated piperidine derivative is then reacted with benzyl alcohol and an isocyanate to form the carbamate moiety.
Biological Activity and Applications
Compounds with similar structures to [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester have shown significant biological activity, particularly in neuropharmacology. These carbamates can interact with various biological targets, potentially leading to therapeutic applications.
Chemical Reactions and Stability
The compound can participate in several chemical reactions, including hydrolysis of the ester group and reactions involving the amine functionality. Its stability is influenced by factors such as pH and temperature, which can affect its shelf life and handling conditions.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester | C17H25N3O3 | 319.4 g/mol | 1353946-79-8 |
| [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester | C16H23N3O3 | 305.37 g/mol | 1353957-50-2 |
| Benzyl (piperidin-2-ylmethyl)carbamate | C14H20N2O2 | 248.32 g/mol | 184044-09-5 |
This comparison highlights the structural variations among related carbamates, which can influence their chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume